5-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of furan derivatives with pyrazole intermediates. One common method includes the condensation of furan-2-carboxylic acid hydrazide with methylhydrazine under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Furanones and pyrazole oxides.
Reduction: Dihydropyrazoles and tetrahydrofurans.
Substitution: Halogenated furans and substituted pyrazoles.
Scientific Research Applications
5-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as aldose reductase and cytochrome P450.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Known for its antimicrobial activity.
5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Exhibits antifungal and antibacterial properties.
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Targets aldose reductase and has potential as an anti-diabetic agent.
Uniqueness
5-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of furan and pyrazole rings, which confer a broad spectrum of biological activities and make it a versatile compound in various fields of research .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-11-8(6(9)5-10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |
InChI Key |
NROSQRSTQYJFMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=CO2 |
Origin of Product |
United States |
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